![molecular formula C13H13N5O4 B1664582 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one CAS No. 87171-83-3](/img/structure/B1664582.png)

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

Übersicht

Beschreibung

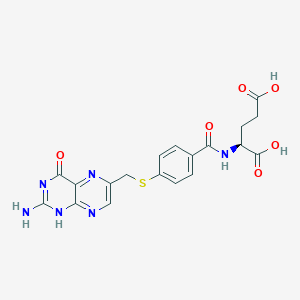

The compound “3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one” is a complex organic molecule. Unfortunately, the exact description of this compound could not be found in the available resources .

Synthesis Analysis

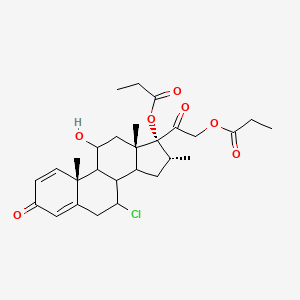

The synthesis of this compound is a complex process that involves multiple steps and reactions. Unfortunately, the specific synthesis process for this compound could not be found in the available resources .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound could not be found in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, the specific chemical reactions involving this compound could not be found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for this compound could not be found in the available resources .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Scientific Research Applications for 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one:

Antiviral Therapies

Nucleoside analogs are widely used in antiviral therapies due to their ability to inhibit viral replication. They are incorporated into viral DNA, acting as chain terminators and stopping viral DNA polymerase, which is crucial in the treatment of diseases like hepatitis B and C, herpes simplex, and HIV .

Anticancer Treatments

These compounds also play a significant role in cancer treatment. They can interfere with DNA synthesis in rapidly dividing cells, making them effective against certain types of cancer .

Antimicrobial Drugs

The structural similarity of nucleoside analogs to natural nucleotides allows them to be used in high-value antimicrobial drugs. They can disrupt bacterial DNA synthesis, aiding in the treatment of various bacterial infections .

Research on Viral Life Cycles

Nucleoside analogs are essential tools in understanding the viral life cycle. By mimicking natural nucleosides, they help researchers study how viruses replicate and how they can be combated effectively .

Development of Antisense Oligonucleotides

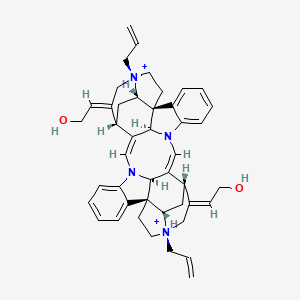

These analogs are valuable in developing antisense oligonucleotides—short strands of DNA or RNA that can bind to specific sequences of RNA and regulate gene expression. This has potential applications in gene therapy .

Biotechnological Applications

In biotechnology, nucleoside analogs can be used to study protein synthesis and function. They can be incorporated into RNA or DNA strands during transcription or replication, allowing scientists to track and analyze these processes .

Diagnostic Tools

Nucleoside analogs can be tagged with radioactive isotopes or fluorescent markers and used as diagnostic tools to visualize cellular processes or detect diseases like cancer at an early stage .

Drug Development and Synthesis

The synthesis of nucleoside analogs has been refined over decades of research. These compounds are now more accessible for drug development, leading to a broader range of therapeutic applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

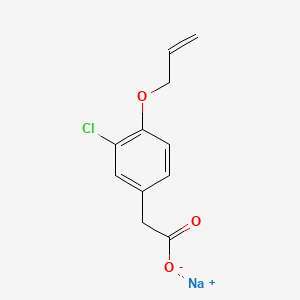

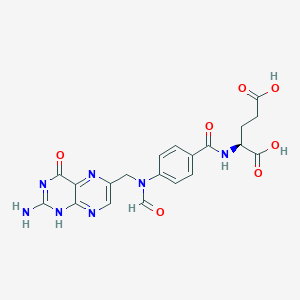

IUPAC Name |

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDHOBJINVXQCJ-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007382 | |

| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |

CAS RN |

87171-83-3 | |

| Record name | 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

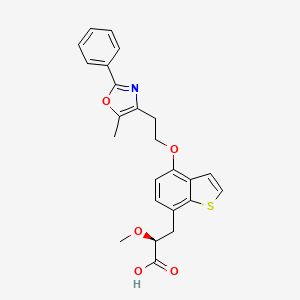

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.